1-Benzyl-4-[(4-chlorophenyl)sulfanyl]phthalazine chemical structure and properties
1-Benzyl-4-[(4-chlorophenyl)sulfanyl]phthalazine chemical structure and properties
This technical guide provides an in-depth analysis of 1-Benzyl-4-[(4-chlorophenyl)sulfanyl]phthalazine , a specific pharmacophore belonging to the 1,4-disubstituted phthalazine class. These compounds are primarily investigated as VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) inhibitors , playing a critical role in anti-angiogenic cancer therapy.
Executive Summary & Compound Identity
1-Benzyl-4-[(4-chlorophenyl)sulfanyl]phthalazine represents a strategic lead compound in the development of non-receptor tyrosine kinase inhibitors. Structurally, it features a phthalazine core substituted at the C1 position with a benzyl group and at the C4 position with a p-chlorophenylthio moiety. This specific substitution pattern is designed to occupy the ATP-binding pocket of the VEGFR-2 enzyme, preventing downstream signaling cascades responsible for tumor angiogenesis.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 1-Benzyl-4-[(4-chlorophenyl)sulfanyl]phthalazine |
| Molecular Formula | C₂₁H₁₅ClN₂S |
| Molecular Weight | 362.88 g/mol |
| Core Scaffold | Phthalazine (2,3-benzodiazine) |
| Key Pharmacophores | Hydrophobic Benzyl tail (C1), Thioether linker (C4), p-Chlorophenyl ring |
| Primary Target | VEGFR-2 (KDR/Flk-1) Tyrosine Kinase |
| Predicted LogP | ~5.2 (High Lipophilicity) |
| H-Bond Donors/Acceptors | 0 Donors / 3 Acceptors |
Synthesis & Manufacturing Protocols
The synthesis of this compound follows a convergent pathway, utilizing 4-benzyl-1-chlorophthalazine as the critical electrophilic intermediate. The protocol below ensures high purity by minimizing the formation of disulfide byproducts.
Retro-Synthetic Analysis
The molecule is disassembled into two key fragments:
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Electrophile: 1-Benzyl-4-chlorophthalazine (derived from phthalazinone).
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Nucleophile: 4-Chlorobenzenethiol (4-chlorothiophenol).
Step-by-Step Experimental Protocol
Step 1: Chlorination of the Phthalazinone Precursor
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Reagents: 4-Benzylphthalazin-1(2H)-one (10 mmol), Phosphorus Oxychloride (POCl₃, 30 mL).
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Procedure:
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Suspend 4-benzylphthalazin-1(2H)-one in neat POCl₃ in a round-bottom flask equipped with a drying tube.
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Reflux the mixture at 105°C for 3–4 hours. Monitor consumption of starting material via TLC (System: Hexane/EtOAc 3:1).
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Critical Step: Evaporate excess POCl₃ under reduced pressure. Pour the residue onto crushed ice/water slowly with vigorous stirring to decompose residual phosphoryl chlorides.
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Neutralize with saturated NaHCO₃ to pH 8.
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Filter the resulting precipitate (1-benzyl-4-chlorophthalazine), wash with cold water, and dry under vacuum.
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Yield Expectation: 85–92% (Yellowish solid).
Step 2: Nucleophilic Aromatic Substitution (SₙAr)
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Reagents: 1-Benzyl-4-chlorophthalazine (1.0 eq), 4-Chlorobenzenethiol (1.1 eq), Anhydrous K₂CO₃ (2.0 eq), DMF (Dimethylformamide) or Acetonitrile.
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Procedure:
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Dissolve 4-chlorobenzenethiol in dry DMF (10 mL/g) under an inert nitrogen atmosphere.
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Add anhydrous K₂CO₃ and stir for 30 minutes at room temperature to generate the thiolate anion.
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Add 1-benzyl-4-chlorophthalazine dropwise.
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Heat the reaction mixture to 80°C for 4–6 hours.
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Work-up: Pour the reaction mixture into ice-cold water. The product will precipitate as a solid.
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Filter and wash with water.
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Purification: Recrystallize from Ethanol/DMF mixtures to remove traces of disulfide byproducts.
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Validation: ¹H NMR should show the disappearance of the thiol proton and a downfield shift of the phthalazine aromatic protons.
Synthesis Workflow Diagram
Caption: Convergent synthesis pathway via chlorination and nucleophilic aromatic substitution.
Mechanism of Action: VEGFR-2 Inhibition
The primary pharmacological target of 1-Benzyl-4-[(4-chlorophenyl)sulfanyl]phthalazine is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) .
Molecular Docking & Binding Mode[6][7][8]
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ATP Competition: The phthalazine core mimics the adenine ring of ATP, occupying the hinge region of the kinase domain.
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Hydrophobic Interactions:
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The 1-benzyl group extends into the hydrophobic back pocket (selectivity gate), often interacting with the gatekeeper residues (e.g., Val916 in VEGFR-2).
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The 4-chlorophenylthio moiety occupies the solvent-exposed front region or interacts with the hydrophobic II region, stabilizing the inactive conformation (DFG-out) of the enzyme.
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Signaling Blockade: By inhibiting VEGFR-2 autophosphorylation, the compound halts the RAS-RAF-MEK-ERK pathway, effectively suppressing endothelial cell proliferation and tube formation (angiogenesis).
Signaling Pathway Blockade Diagram
Caption: Mechanism of action showing ATP-competitive inhibition of the VEGFR-2 signaling cascade.
Biological Properties & SAR Insights
Based on Structure-Activity Relationship (SAR) data for 1,4-disubstituted phthalazines, this specific analogue exhibits the following biological profile:
Potency Profile (Estimated)
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VEGFR-2 IC₅₀: 0.10 – 0.50 µM.
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Note: The thioether linker generally provides flexibility that allows the chlorophenyl ring to optimize its fit within the hydrophobic pocket, often resulting in sub-micromolar potency comparable to Sorafenib in 1,4-disubstituted phthalazine series.
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Cytotoxicity (MTT Assay):
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MCF-7 (Breast Cancer): IC₅₀ ≈ 3.0 – 8.0 µM.
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HepG2 (Liver Cancer): IC₅₀ ≈ 2.0 – 6.0 µM.
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HCT-116 (Colon Cancer): IC₅₀ ≈ 4.0 – 9.0 µM.
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Key Structural Advantages
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Thioether vs. Ether: The sulfur atom (sulfide) is more lipophilic and has a larger atomic radius than oxygen, potentially enhancing Van der Waals interactions within the binding pocket compared to the corresponding ether analogue.
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Chlorine Substitution: The para-chloro substituent on the phenyl ring increases metabolic stability (blocking para-hydroxylation) and enhances lipophilicity for better membrane permeability.
References
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El-Adl, K., et al. (2021).[1] Design, synthesis, docking, and anticancer evaluations of phthalazines as VEGFR-2 inhibitors. Archiv der Pharmazie .
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Ibrahim, M.K., et al. (2024).[2] Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances .
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Abd El-Wahab, A.H.F., et al. (2011). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Pharmaceuticals .[3][4][5]
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PubChem Compound Summary. 4-(4-chlorobenzyl)phthalazin-1(2H)-one (Precursor Data). National Center for Biotechnology Information .
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][1,4]diazepines - PMC [pmc.ncbi.nlm.nih.gov]
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